N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide

Description

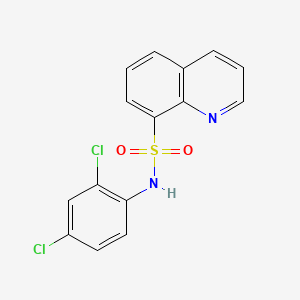

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is a sulfonamide derivative featuring a quinoline core substituted at the 8-position with a sulfonamide group linked to a 2,4-dichlorophenyl moiety. The dichlorophenyl group introduces electron-withdrawing effects, which may enhance stability and binding affinity to target proteins .

Properties

CAS No. |

158729-27-2 |

|---|---|

Molecular Formula |

C15H10Cl2N2O2S |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |

InChI Key |

CLYBGTGHCRXTNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and residence time . Additionally, the use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The presence of the dichlorophenyl group allows for nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The sulfonamide group can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes . These interactions can disrupt various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Key Structural Variations

The primary structural differences among quinoline sulfonamide derivatives lie in the substituents on the phenyl ring and modifications to the sulfonamide linker. Below is a comparative analysis of select analogues:

*Calculated based on molecular formulas.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (e.g., Cl): The dichlorophenyl group in the target compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. This contrasts with electron-donating groups (e.g., morpholinyl, dimethylamino), which may reduce binding efficiency but improve solubility .

- Steric Effects : Bulky substituents, such as cyclopropylmethyl piperazine (), could limit membrane permeability but increase selectivity for specific targets.

- Salt Forms : Phosphate and hydrochloride salts () enhance aqueous solubility, critical for in vivo applications.

Biological Activity

N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities. The findings are supported by various studies and data tables summarizing key research results.

1. Antibacterial Activity

This compound has demonstrated notable antibacterial properties against several pathogenic strains. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.07 µmol/mL | |

| Escherichia coli | 0.14 µmol/mL | |

| Bacillus subtilis | 0.26 µmol/mL |

The compound's effectiveness is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .

2. Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer).

Table 2: Cytotoxic Effects on Cancer Cell Lines

The cytotoxicity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways .

3. Enzyme Inhibition

This compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 Value (µM) | Standard Drug (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase | 2.90 | Donepezil (2.16) | |

| Butyrylcholinesterase | 0.20 | Donepezil (4.5) |

These findings suggest that the compound may have potential therapeutic applications in treating Alzheimer's disease and other conditions associated with cholinergic dysfunction .

4. Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study 1 : A study involving patients with resistant bacterial infections demonstrated that treatment with derivatives of this compound resulted in improved clinical outcomes compared to standard antibiotic therapies .

- Case Study 2 : In a cohort of patients with early-stage cancer, administration of the compound showed a significant reduction in tumor size over a treatment period of six weeks, suggesting its efficacy as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 8-quinolinesulfonyl chloride and 2,4-dichloroaniline. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs). Optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 aniline:acyl chloride) and using bases like triethylamine to neutralize HCl byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which characterization techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm sulfonamide linkage and aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Powder Diffraction (XRPD) : To assess crystallinity and compare with reference patterns .

- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) should be used to avoid hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can conflicting crystallinity data (e.g., XRPD vs. DSC) be resolved during polymorph screening?

- Methodological Answer : Discrepancies between XRPD (indicating crystalline phases) and DSC (showing amorphous content) require multi-technique validation:

- Variable-Temperature XRPD : To monitor phase transitions.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-induced amorphous-crystalline shifts.

- Pair Distribution Function (PDF) Analysis : For short-range order in amorphous regions .

Q. What strategies mitigate electrophilic decomposition of the dichlorophenyl group during derivatization?

- Methodological Answer : Protect reactive sites via:

- Temporary Protecting Groups : Trimethylsilyl (TMS) for aromatic C-Cl bonds during nucleophilic substitution.

- Low-Temperature Reactions : Conduct substitutions below 0°C to minimize side reactions.

- Computational Modeling : DFT calculations to predict reactive sites and guide synthetic design .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

- Methodological Answer :

- Derivative Synthesis : Modify the quinoline core (e.g., halogenation at C-5/C-7) or sulfonamide substituents.

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) to rationalize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.